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Compound of Interest

Compound Name: Chartreusin

Cat. No.: B1668571

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemistry of
Chartreusin, a potent antitumor agent.[1][2] Chartreusin is an aromatic polyketide glycoside
produced by the bacterium Streptomyces chartreusis.[2][3] Its unique molecular architecture,
featuring a complex aglycone core and a disaccharide moiety, has garnered significant interest
in the scientific community.[3][4] This guide will detail its structural features, stereochemical
configuration, relevant physicochemical and biological data, and the experimental protocols
used for its characterization.

Chemical Structure

Chartreusin is a glycoside composed of a pentacyclic aglycone, Chartarin, and a disaccharide
chain.[2][3] The Chartarin core is a distinctive bis-lactone scaffold, which is biosynthetically
derived from an anthracycline-type polyketide through an oxidative rearrangement.[1][5] This
core is linked to a disaccharide consisting of D-fucose and D-digitalose.[3][6]

Molecular Formula: C32H32014[7]

Systematic IUPAC Name: 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-
6-methyloxan-2-ylloxy-4,5-dihydroxy-6-methyloxan-2-ylJoxy-8-hydroxy-15-methyl-11,18-
dioxapentacyclo[10.6.2.02,7.0°,1°.016,2%icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-
dione[7]
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Stereochemistry

The complex structure of Chartreusin contains multiple chiral centers, leading to a specific
three-dimensional arrangement of its atoms, known as its absolute configuration.[8] This
configuration is crucial for its biological activity, particularly its ability to interact with DNA.[9]
The stereochemistry is defined using both the Cahn-Ingold-Prelog (R/S) notation for individual
chiral centers and the D/L notation for the carbohydrate moieties.[8][10][11]

The absolute configuration of the stereocenters within the disaccharide chain, as indicated by
the IUPAC name, is as follows:

» First Sugar Moiety (closer to the aglycone): (2S,3R,4S,5R,6R)
e Second Sugar Moiety: (2R,3R,4S,5S,6R)

This precise stereochemical arrangement is critical for the molecule's interaction with its
biological targets.

Physicochemical and Biological Data

Quantitative data for Chartreusin is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Chartreusin

Property Value Source
Molecular Weight 640.6 g/mol [7]
Molecular Formula C32H32014 [7]

Yellow-green crystalline
Appearance [2]
compound

CAS Number 6377-18-0 [21[7]

Table 2: In Vitro Cytotoxic Activities (ICso) of Chartreusin
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Cell Line Cancer Type ICs0 (UM)

HCT116 Human Colon Cancer 0.03+0.00
BxPC3 Human Pancreatic Cancer 0.03 £ 0.00
T47D Human Breast Cancer 0.02 £0.00
ES-2 Human Ovarian Cancer 0.03 £0.00

(Data sourced from a study on
the collective total synthesis of
Chartreusin derivatives. The
CCK-8 method was used to

determine the 1Cso values.)[4]

Chartreusin exerts its anticancer activity by binding directly to DNA, which can lead to single-
strand breaks and interference with the cell cycle.[2][3] Specifically, it can slow the progression
of cells from the G1 to the S phase and completely block the transition from the G2 phase to
mitosis.[2]

Experimental Protocols for Structural Elucidation

The determination of Chartreusin's complex structure and stereochemistry relies on advanced
analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR)
spectroscopy.

4.1 Protocol for Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure
and absolute configuration by analyzing how a crystal diffracts X-rays.[12][13] While the crystal
structure of Chartreusin itself is not readily available in the provided search results, the
structure of a derivative, benzilidene chartreusin, has been determined, confirming the core's
conformation.[9] The general protocol is as follows:

o Crystallization:

o Dissolve the purified compound (e.g., Chartreusin) in a suitable solvent or solvent mixture
(e.g., methanol, acetone, ethyl acetate).
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o Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or
sitting drop), or cooling of a saturated solution to grow single crystals of sufficient quality.

o Crystal Mounting and Data Collection:

o

Select a suitable single crystal and mount it on a goniometer head.

o Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation
damage.

o Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source
(e.g., Cu Ka or Mo Ka radiation) and a detector.

o Collect a complete set of diffraction data by rotating the crystal and recording the
intensities and positions of the diffracted X-ray beams.

e Structure Solution and Refinement:

o

Process the raw diffraction data to obtain a list of reflection intensities.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
electron density map.

o Build an initial molecular model into the electron density map.

o Refine the model against the experimental data using full-matrix least-squares methods.
This process adjusts atomic positions, and thermal parameters to minimize the difference
between observed and calculated structure factors. The refinement is complete when the
R-factor converges to a low value (typically < 0.10).[9]

e Absolute Stereochemistry Determination:

o If the crystal is non-centrosymmetric and the data is of sufficient quality, calculate the
Flack parameter to determine the absolute configuration of the chiral centers.

4.2 Protocol for NMR Spectroscopy
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NMR spectroscopy is a powerful tool for determining the connectivity and relative
stereochemistry of a molecule in solution.[14] 2D NMR experiments were crucial in elucidating
the structures of intermediates in Chartreusin's biosynthesis.[3]

e Sample Preparation:

o Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable
deuterated solvent (e.g., DMSO-ds, CDCl3, MeOD).

o Transfer the solution to a high-precision NMR tube.
o Data Acquisition:

o Acquire a standard one-dimensional (1D) *H NMR spectrum to observe the proton signals
and their multiplicities.

o Acquire a 1D 13C NMR spectrum to identify the number of unique carbon atoms.
o Perform two-dimensional (2D) NMR experiments to establish correlations:

= COSY (Correlation Spectroscopy): To identify proton-proton (*H-H) spin-spin couplings,
revealing adjacent protons.

» HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations
between protons and directly attached carbons (*H-13C).

» HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3
bond) correlations between protons and carbons, which is critical for connecting
different molecular fragments.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space
correlations between protons that are close to each other, providing information about
the molecule's 3D structure and relative stereochemistry.

e Spectral Analysis:

o Integrate and assign all peaks in the 1D and 2D spectra.
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o Use the correlations from COSY, HSQC, and HMBC experiments to piece together the
carbon skeleton and the placement of substituents.

o Analyze coupling constants in the *H NMR spectrum and cross-peak intensities in the
NOESY spectrum to deduce the relative stereochemistry of the chiral centers.

Visualizations

5.1 Biosynthetic Pathway of Chartreusin Aglycone

The following diagram illustrates the proposed biosynthetic pathway for the Chartarin aglycone,
starting from the key intermediate, Auramycinone. This process involves a series of enzymatic
reactions, including dehydrations and an oxidative rearrangement, to form the unique
pentacyclic bis-lactone structure.[3][6]

Auramycinone

9,10-Dehydroauramycinone ChaJ (Cyclase)

| >
Further Tailoring
Chartarin (Aglycone) (e.g., ChaP Dioxygenase)

Click to download full resolution via product page

Resomycin C

Caption: Proposed biosynthetic pathway of the Chartarin aglycone.
5.2 Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete structural and stereochemical
determination of a complex natural product like Chartreusin.
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Caption: Workflow for chemical structure and stereochemistry determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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